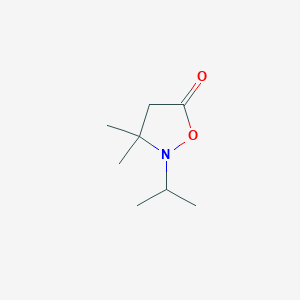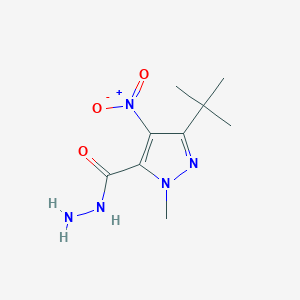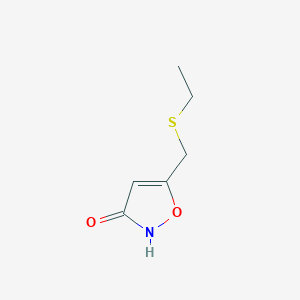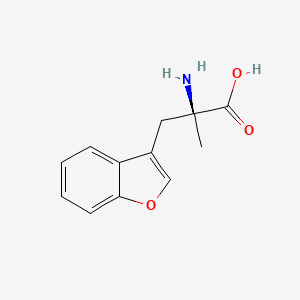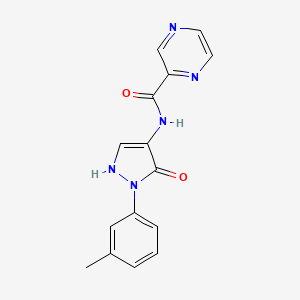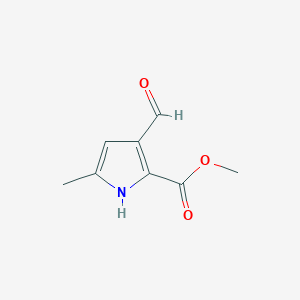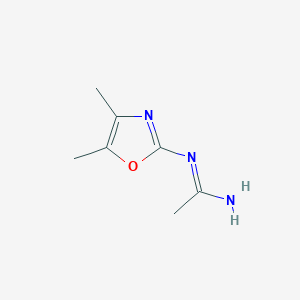![molecular formula C17H15ClN2 B12867374 1,5-Dimethyl-6H-pyrido[4,3-b]carbazole hydrochloride](/img/structure/B12867374.png)
1,5-Dimethyl-6H-pyrido[4,3-b]carbazole hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Dimethyl-6H-pyrido[4,3-b]carbazole hydrochloride is a chemical compound belonging to the pyridocarbazole family of alkaloids. This compound is known for its significant biological activities, particularly in the field of medicinal chemistry. It has been studied for its potential antitumor properties and other pharmacological effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dimethyl-6H-pyrido[4,3-b]carbazole hydrochloride involves several steps. One common method includes the Diels-Alder reaction of 1-methylpyrano[3,4-b]indol-3(9H)-one with electron-deficient acetylenic dienophiles . This reaction is followed by further modifications to introduce the dimethyl groups and form the desired pyridocarbazole structure.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis typically involves standard organic chemistry techniques, including multi-step reactions, purification processes, and crystallization to obtain the final product in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
1,5-Dimethyl-6H-pyrido[4,3-b]carbazole hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinone derivatives, while substitution reactions can introduce various functional groups like halogens or alkyl groups .
Applications De Recherche Scientifique
1,5-Dimethyl-6H-pyrido[4,3-b]carbazole hydrochloride has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound is studied for its interactions with biological macromolecules like DNA and proteins.
Mécanisme D'action
The mechanism of action of 1,5-Dimethyl-6H-pyrido[4,3-b]carbazole hydrochloride involves several molecular targets and pathways:
DNA Intercalation: The compound can intercalate into DNA, disrupting the normal function of the DNA molecule.
Topoisomerase II Inhibition: It inhibits the enzyme DNA topoisomerase II, which is essential for DNA replication and cell division.
Proapoptotic Pathways: The compound can induce apoptosis by increasing the expression of proapoptotic proteins like BAX and decreasing anti-apoptotic proteins like Bcl2.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ellipticine: A closely related compound with similar antitumor properties.
Olivacine: Another pyridocarbazole alkaloid with antitumor activity.
9-Methoxyellipticine: A derivative of ellipticine with modified chemical properties.
Uniqueness
1,5-Dimethyl-6H-pyrido[4,3-b]carbazole hydrochloride is unique due to its specific substitution pattern and its potent biological activities. Its ability to intercalate into DNA and inhibit topoisomerase II makes it a valuable compound in medicinal chemistry research .
Propriétés
Formule moléculaire |
C17H15ClN2 |
|---|---|
Poids moléculaire |
282.8 g/mol |
Nom IUPAC |
1,5-dimethyl-2H-pyrido[4,3-b]carbazole;hydrochloride |
InChI |
InChI=1S/C17H14N2.ClH/c1-10-12-7-8-18-11(2)14(12)9-15-13-5-3-4-6-16(13)19-17(10)15;/h3-9,18H,1-2H3;1H |
Clé InChI |
UNWXQMVFVHDDPN-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C=CNC(=C2C=C3C1=NC4=CC=CC=C43)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Oxazolidinone, 3-[4-(hydroxymethyl)phenyl]-](/img/structure/B12867292.png)
![[(S)-1-(2-Fluoro-4-methyl-phenylcarbamoyl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B12867294.png)
